molecular formula C10H14O5S B013917 (R)-1-Tosyloxy-2,3-propanediol CAS No. 41274-09-3

(R)-1-Tosyloxy-2,3-propanediol

Katalognummer: B013917
CAS-Nummer: 41274-09-3
Molekulargewicht: 246.28 g/mol
InChI-Schlüssel: DFQNMODTAFTGHS-SECBINFHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(R)-1-Tosyloxy-2,3-propanediol (CAS: 41274-09-3) is a chiral tosylate derivative of glycerol, with the molecular formula C₁₀H₁₄O₅S and a molecular weight of 246.28 g/mol . It is synthesized via the reaction of (R)-1-chloro-2,3-propanediol with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine, achieving high stereochemical purity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tosylation of (R)-1-Chloro-2,3-Propanediol

The most direct method involves the tosylation of (R)-1-chloro-2,3-propanediol using p-toluenesulfonyl chloride (tosyl chloride) under anhydrous conditions. This reaction typically employs pyridine or triethylamine as a base to neutralize hydrochloric acid generated during the process . Key parameters include:

  • Temperature : 0–5°C to minimize side reactions.

  • Solvent : Dichloromethane or toluene for optimal solubility .

  • Reaction Time : 12–24 hours for complete conversion.

The stereochemical integrity of the starting material is preserved due to the SN2 mechanism, ensuring high enantiomeric excess (≥98%) . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the product in 70–85% purity .

Alternative Synthesis from Glycerol Derivatives

An alternative route starts with (R)-glycerol derivatives, where selective protection of primary hydroxyl groups precedes tosylation. For example:

  • Protection : The primary hydroxyl group of (R)-glycerol is protected with a trityl or tert-butyldimethylsilyl (TBS) group.

  • Tosylation : The secondary hydroxyl group reacts with tosyl chloride in the presence of imidazole, achieving 90% yield .

  • Deprotection : Acidic hydrolysis (e.g., HCl in methanol) removes the protecting group, yielding (R)-1-tosyloxy-2,3-propanediol .

Catalytic Hydrogenolysis to 1,3-Propanediol

This compound serves as a precursor for 1,3-propanediol (1,3-PD) via hydrogenolysis. This two-step process involves:

Hydrogenolysis Mechanism

  • Catalyst : Raney Nickel (Ra-Ni) or palladium on carbon (Pd/C) .

  • Conditions :

    • Temperature : 120–140°C

    • Pressure : 1–3 MPa H₂

    • Solvent : Water or ethanol .

The reaction proceeds via cleavage of the C–O bond in the tosyl group, followed by hydrogenation of the intermediate aldehyde to 1,3-PD .

Table 1: Optimization of Hydrogenolysis Parameters

ParameterOptimal RangeConversion (%)Selectivity (%)
Temperature (°C)14091.281.0
Pressure (MPa)189.578.4
Catalyst Loading (wt%)1093.183.6

Industrial-Scale Production Considerations

Challenges in Scaling Up

  • By-Product Formation : 3,3'-oxybis-1-propanol is a common by-product during hydration and hydrogenolysis, requiring distillation for removal .

  • Catalyst Deactivation : Raney Nickel loses activity due to sulfur poisoning from residual tosyl groups. Regular catalyst regeneration (e.g., washing with dilute NaOH) is necessary .

Purification Techniques

  • Distillation : Fractional distillation under reduced pressure (20–30 mmHg) separates 1,3-PD from high-boiling by-products .

  • Crystallization : Cooling the reaction mixture to −20°C precipitates impurities, enhancing product purity to ≥99% .

Case Studies and Comparative Analysis

Case Study: Synthesis of Antifungal Agents

In a patented method, this compound was used to synthesize hydroxyitraconazole derivatives:

  • Reaction Setup : A suspension of the compound (10.0 g) and triflic acid (15 mL) in toluene at 5°C .

  • Stirring : 60 hours at 25°C, followed by neutralization with K₂CO₃ .

  • Yield : 70% after column chromatography (chloroform/methanol gradient) .

This example underscores the compound’s utility in multistep pharmaceutical syntheses.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Scalability
Tosylation of Chloro-Diol8598Moderate
Glycerol Derivatization9095High
Hydrogenolysis8199Industrial

Analyse Chemischer Reaktionen

Arten von Reaktionen

3,7-Dimethyl-1-Propargylxanthin unterliegt verschiedenen chemischen Reaktionen, darunter:

    Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

    Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in Reaktionen mit 3,7-Dimethyl-1-Propargylxanthin verwendet werden, umfassen Oxidationsmittel, Säuren und Basen. Die Reaktionen werden typischerweise unter kontrollierten Bedingungen durchgeführt, wie z. B. spezifischen Temperaturen und pH-Werten, um sicherzustellen, dass die gewünschten Produkte gebildet werden.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von 3,7-Dimethyl-1-Propargylxanthin entstehen, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. Beispielsweise können Oxidationsprozesse verschiedene oxidierte Derivate der Verbindung ergeben.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

  • Precursor for 1,3-Propanediol Production
    • (R)-1-Tosyloxy-2,3-propanediol is primarily used as a precursor for the production of 1,3-propanediol (1,3-PD), a compound with significant industrial applications. The hydrogenolysis of this compound can yield 1,3-PD using catalysts such as Raney Nickel under optimized conditions . This process is crucial for converting renewable resources like glycerol into valuable chemicals.
  • Synthesis of Pharmaceuticals
    • The compound has been utilized in the synthesis of various pharmaceutical agents. For example, it serves as an intermediate in the production of (S)-PA-824-d4, which is a labeled compound used in drug development . The stereochemistry of this compound allows for the selective synthesis of enantiomerically pure compounds that are essential in medicinal chemistry.
  • Chiral Building Block
    • As a chiral building block, this compound is employed in asymmetric synthesis processes. Its ability to participate in reactions that generate chiral centers makes it valuable for creating complex molecules with specific stereochemical configurations .

Biotechnological Applications

The increasing interest in sustainable chemical production has led to research on biotechnological pathways for producing 1,3-PD from glycerol. Microbial fermentation processes exploit this compound as an intermediate to enhance yield and selectivity in producing bio-based chemicals . This aligns with global efforts to utilize renewable resources and reduce reliance on fossil fuels.

Case Study 1: Hydrogenolysis Optimization

A study focused on optimizing the hydrogenolysis of this compound using Raney Nickel as a catalyst demonstrated high selectivity for 1,3-PD under controlled reaction conditions. The research highlighted the importance of reaction parameters such as temperature and pressure on product yield and selectivity .

ParameterOptimal ValueConversion RateSelectivity for 1,3-PD
Temperature (°C)14091.2%81.0%
Pressure (MPa)1
Reaction Time (h)8

Case Study 2: Pharmaceutical Synthesis

Research involving this compound as an intermediate for synthesizing pharmaceutical compounds demonstrated its utility in generating complex structures with high enantiomeric purity. The study emphasized the compound's role in developing new therapeutic agents .

Vergleich Mit ähnlichen Verbindungen

Key Properties:

  • Physical State : White to off-white crystalline solid .
  • Melting Point : 54–59°C .
  • Boiling Point : 463°C at 760 mmHg .
  • Density : 1.351 g/cm³ .
  • Storage : Requires storage at −20°C under inert atmosphere to prevent hydrolysis .

This compound is widely used in organic synthesis as a chiral intermediate , particularly in the preparation of bioactive molecules and macrocyclic structures. Its tosyl group acts as an excellent leaving group, facilitating nucleophilic substitution reactions .

Comparison with Structurally Similar Compounds

Enantiomeric and Racemic Forms

(S)-1-Tosyloxy-2,3-propanediol (CAS: 50765-70-3)

  • Molecular Formula : Identical to the (R)-isomer (C₁₀H₁₄O₅S).
  • Key Difference : The (S)-configuration leads to opposite stereochemical outcomes in enantioselective reactions. For example, it is used as Landiolol Impurity 72 , highlighting its role in pharmaceutical quality control .

(R,S)-1-Tosyl Glycerol (CAS: 73073-07-1)

  • Structure : Racemic mixture of (R) and (S) enantiomers.
  • Applications : Less commonly used in asymmetric synthesis due to lack of stereochemical control.
  • Solubility: Slightly soluble in acetonitrile, chloroform, and methanol .
Parameter (R)-1-Tosyloxy-2,3-propanediol (S)-1-Tosyloxy-2,3-propanediol (R,S)-1-Tosyl Glycerol
CAS Number 41274-09-3 50765-70-3 73073-07-1
Chirality R-configuration S-configuration Racemic mixture
Key Application Enantioselective synthesis Pharmaceutical impurity General synthesis

Functional Group Analogs

3-Phenoxy-1,2-propanediol (CAS: 538-43-2)

  • Molecular Formula : C₉H₁₂O₃.
  • Key Difference: Replaces the tosyl group with a phenoxy group, eliminating leaving-group reactivity.

3-(tert-Butylamino)propane-1,2-diol

  • Structure: Features a tert-butylamino group instead of the tosyloxy group.
  • Reactivity: The amino group enables nucleophilic reactions (e.g., Schiff base formation) rather than substitutions.
  • Uniqueness : Used as a chiral building block in drug synthesis due to its rigid tertiary amine .
Parameter This compound 3-Phenoxy-1,2-propanediol 3-(tert-Butylamino)propane-1,2-diol
Functional Group Tosylate (excellent leaving) Phenoxy (inert) Amino (nucleophilic)
Molecular Weight 246.28 g/mol 168.19 g/mol ~175–190 g/mol (estimated)
Key Reactivity Nucleophilic substitution Limited Amine-mediated reactions

Backbone-Modified Diols

2-Amino-2-methyl-1,3-propanediol

  • Structure: Contains a methyl-substituted amino group on the diol backbone.
  • Applications : Acts as a buffering agent in cosmetics and pharmaceuticals, unlike the tosylate’s role in synthesis .

1,3-Propanediol (CAS: 504-63-2)

  • Structure : Lacks the tosyloxy group and chiral center.
  • Applications : Industrial precursor for polymers (e.g., polytrimethylene terephthalate) .
Parameter This compound 2-Amino-2-methyl-1,3-propanediol 1,3-Propanediol
Key Feature Chiral tosylate Buffering amino diol Non-chiral industrial diol
Industrial Use Pharmaceutical synthesis Cosmetics, detergents Polymer production

Biologische Aktivität

(R)-1-Tosyloxy-2,3-propanediol is a compound that has garnered interest for its potential biological activities, particularly in the fields of pharmacology and organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

This compound is synthesized through the tosylation of glycerol. The tosyl group enhances the reactivity of the hydroxyl groups, facilitating further chemical transformations. The compound serves as a precursor in various synthetic pathways, particularly in the production of pharmaceuticals and other biologically active compounds.

Pharmacological Studies

Research has shown that this compound exhibits notable pharmacological properties. A study focused on its stereoisomers revealed that configurations significantly impact biological activity. For instance, compounds with the S configuration at the drug asymmetric center showed enhanced potency compared to their R counterparts .

Table 1: Comparison of Biological Activity in Stereoisomers

Compound ConfigurationActivity LevelReference
This compoundModerate
(S)-1-Tosyloxy-2,3-propanediolHigh
(R,S)-IsomerVariable

The mechanism by which this compound exerts its effects is linked to its interaction with adrenergic receptors. Studies indicate that it acts as a beta-adrenergic antagonist, showing a significant dependence on the stereochemistry of the molecule . The binding affinity and efficacy are influenced by the orientation of the tosyl group and the configuration at the asymmetric centers.

Case Studies

  • Vasodilating Activity : In isolated guinea pig atria experiments, this compound demonstrated moderate vasodilating effects. The compound was tested against norepinephrine-induced contractions, showing a dose-dependent response .
  • Toxicological Assessment : A toxicological study indicated that high doses of this compound led to gastrointestinal abnormalities in animal models. However, at lower doses, it did not exhibit significant toxicity or adverse effects .

Research Findings

Recent studies have focused on optimizing reaction conditions for synthesizing derivatives of this compound. For example, hydrogenolysis reactions using Raney Nickel catalysts have been explored to convert this compound into more active forms like 1,3-propanediol .

Table 2: Optimization Parameters for Hydrogenolysis

ParameterOptimal ValueYield (%)
Temperature140 °C91.2
Pressure1 MPa81.0
Reaction Time8 hours73.8

Q & A

Basic Research Questions

Q. What are the critical factors in synthesizing (R)-1-Tosyloxy-2,3-propanediol with high enantiomeric purity?

  • Methodological Answer : The synthesis requires careful selection of chiral starting materials and catalysts. For example, enantioselective tosylation of (R)-glycerol derivatives using p-toluenesulfonyl chloride under controlled conditions (e.g., low temperature, anhydrous solvents) can enhance stereochemical fidelity. Post-synthesis purification via vacuum distillation or column chromatography is essential to isolate the target compound . Monitoring optical rotation and chiral HPLC (e.g., using amylose-based columns) validates enantiopurity .

Q. How should researchers handle this compound to ensure laboratory safety?

  • Methodological Answer : Follow GHS-compliant protocols:

  • Personal Protection : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Use fume hoods for volatile steps .
  • Waste Management : Collect organic waste separately and neutralize acidic byproducts before disposal .
  • Emergency Measures : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation .

Q. Which analytical techniques are optimal for characterizing this compound?

  • Methodological Answer :

Technique Purpose Key Parameters
¹H/¹³C NMR Confirm structureCompare peaks with literature: δ ~2.4 ppm (tosyl methyl), δ ~3.5–4.5 ppm (glycerol backbone) .
Chiral HPLC Assess enantiopurityUse Chiralpak® columns with hexane/isopropanol mobile phase; retention time comparison with (S)-enantiomer .
Melting Point Purity checkExpected range: 62–66°C (similar to structurally related diols) .

Advanced Research Questions

Q. How does the stereochemical integrity of this compound influence its reactivity in nucleophilic substitutions?

  • Methodological Answer : The (R)-configuration directs regioselectivity in reactions. For instance, in SN2 displacements, the tosyl group at the primary hydroxyl position (C1) facilitates backside attack, retaining configuration. Computational modeling (DFT) can predict transition states, while experimental kinetic studies under varying solvents (e.g., DMSO vs. THF) reveal steric/electronic effects . Conflicting data on inversion vs. retention mechanisms should be resolved using isotopic labeling (e.g., ¹⁸O tracking) .

Q. What strategies mitigate racemization during derivatization of this compound?

  • Methodological Answer :

  • Low-Temperature Reactions : Conduct reactions below 0°C to suppress thermal racemization .
  • Protecting Groups : Temporarily protect secondary hydroxyl (C2) with TBS or acetyl groups to reduce steric hindrance and side reactions .
  • In Situ Monitoring : Use circular dichroism (CD) spectroscopy to detect early-stage racemization and adjust conditions dynamically .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous systems?

  • Methodological Answer :

  • Stability Tests : Accelerated degradation studies (40–60°C) in buffers (pH 3–9) show hydrolysis of the tosyl group at pH >7. LC-MS identifies degradation products (e.g., glycerol, p-toluenesulfonic acid) .
  • Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance stability compared to water. Additives like BHT (0.1%) inhibit oxidation .

Q. What synthetic routes enable the conversion of this compound into chiral pharmaceutical intermediates?

  • Methodological Answer :

  • Epoxide Formation : Treat with base (NaOH) to form (R)-glycidol, a precursor to β-blockers .
  • Amination : React with ammonia/catalysts (e.g., Cu-Zn/Al₂O₃) to yield (R)-3-amino-1,2-propanediol, used in antiviral agents .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids generate chiral aryl glycerol derivatives .

Q. Contradictions and Resolutions

  • Evidence Conflict : While classifies similar chlorinated diols as toxic, this compound lacks explicit toxicity data. Resolution: Conduct in vitro cytotoxicity assays (e.g., Caco-2 cell viability) to establish safety thresholds .
  • Stereochemical Discrepancies : (R)- and (S)-enantiomers in and show identical melting points but distinct chiral activities. Resolution: Validate enantiomer-specific bioactivity via enzyme inhibition assays .

Eigenschaften

IUPAC Name

[(2R)-2,3-dihydroxypropyl] 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O5S/c1-8-2-4-10(5-3-8)16(13,14)15-7-9(12)6-11/h2-5,9,11-12H,6-7H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFQNMODTAFTGHS-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30465143
Record name (R)-Glycerol 1-(p-toluenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41274-09-3
Record name (R)-Glycerol 1-(p-toluenesulfonate)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30465143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name sn-Glyceryl 1-p-toluenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.